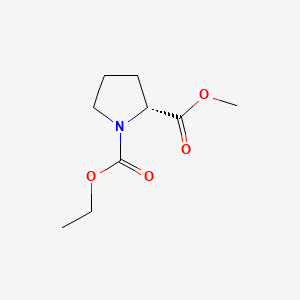![molecular formula C13H8F2O2 B575291 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole CAS No. 177551-64-3](/img/structure/B575291.png)
2,2-Difluoro-5-phenyl-benzo[1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-phenyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C13H8F2O2 and a molecular weight of 234.198 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a benzo[1,3]dioxole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . This reaction proceeds under specific conditions to ensure the substitution of chlorine atoms with fluorine atoms, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-5-phenyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The phenyl group allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include potassium fluoride, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-5-phenyl-benzo[1,3]dioxole has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-phenyl-benzo[1,3]dioxole involves its interaction with molecular targets through its fluorine and phenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
2,2-Difluoro-5-phenyl-benzo[1,3]dioxole can be compared with other similar compounds such as:
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid: This compound has a boronic acid group instead of a phenyl group, which affects its reactivity and applications.
5-Bromo-2,2-difluoro-1,3-benzodioxole: The presence of a bromine atom introduces different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-5-phenyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-13(15)16-11-7-6-10(8-12(11)17-13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEFBGJJNFZLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654249 |
Source


|
| Record name | 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177551-64-3 |
Source


|
| Record name | 2,2-Difluoro-5-phenyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4(3H,5H)-Furandione, 3-[(4-chlorophenyl)azo]- (9CI)](/img/new.no-structure.jpg)

![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)






![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)
